molecular formula C12H8N2O3 B12334911 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 648889-15-0

2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B12334911
CAS No.: 648889-15-0
M. Wt: 228.20 g/mol
InChI Key: QCDLUVPYWGJLSH-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a 4-cyanophenyl group at position 2 and a methyl group at position 4.

Properties

CAS No.

648889-15-0

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

2-(4-cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C12H8N2O3/c1-7-10(12(15)16)17-11(14-7)9-4-2-8(6-13)3-5-9/h2-5H,1H3,(H,15,16)

InChI Key

QCDLUVPYWGJLSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid typically involves the reaction of 4-cyanobenzaldehyde with methyl isocyanide and ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring. The final product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid with structurally related compounds:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid* Not provided C₁₂H₉N₂O₃ 229.22 (estimated) ~240–250 (inferred) 4-Cyanophenyl, methyl, carboxylic acid
4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid 91137-55-2 C₁₁H₉NO₃ 203.19 239–242 Phenyl, methyl, carboxylic acid
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid 18735-74-5 C₁₁H₉NO₃ 203.19 182–183 Phenyl, methyl (position 5), carboxylic acid
4-Methyl-1,3-oxazole-5-carboxylic acid 2510-32-9 C₅H₅NO₃ 127.09 239–240 Methyl, carboxylic acid
2-(4-Chlorophenyl)-4-methyl-5-thiazolecarboxylic acid 54001-17-1 C₁₁H₈ClNO₂S 253.70 Not reported 4-Chlorophenyl, methyl, thiazole core
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid 146048448 C₁₂H₈F₃NO₄ 287.20 Not reported 4-Methoxyphenyl, trifluoromethyl

Notes:

  • Substituent Position Effects : The phenyl-substituted oxazole (CAS 91137-55-2) has a higher melting point (239–242°C) compared to its isomer with a methyl group at position 5 (CAS 18735-74-5, mp 182–183°C), highlighting the role of substituent arrangement in crystallinity .
  • Heterocycle Core : Replacing oxazole with thiazole (as in CAS 54001-17-1) introduces sulfur, increasing molecular weight and polarizability, which may alter solubility and biological interactions .
  • Electron-Withdrawing Groups: The cyano group in the target compound is strongly electron-withdrawing, likely enhancing acidity of the carboxylic acid compared to methoxy (electron-donating) or trifluoromethyl (moderately electron-withdrawing) substituents .

Biological Activity

2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound notable for its unique structural features and significant biological activities. With a molecular formula of C12H10N2O3 and a molecular weight of approximately 230.22 g/mol, this compound has gained attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The compound consists of an oxazole ring substituted with a cyanophenyl group and a carboxylic acid functional group. Its structural uniqueness contributes to its biological activity, as the electronic properties imparted by the cyanophenyl moiety enhance its interactions with biological targets.

PropertyValue
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
CAS Number648889-15-0

Research indicates that 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid exhibits anti-inflammatory and antimicrobial properties. The mechanism of action involves the compound's interaction with specific enzymes or receptors, modulating various biological pathways. Notably, it may inhibit certain kinases involved in cellular signaling, which can lead to therapeutic effects against diseases such as cancer and inflammation.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth.

Anti-inflammatory Effects

In vitro studies have shown that 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid can reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. For instance:

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)15.63
U-937 (Monocytic Leukemia)10.38
CEM-13 (T-cell Leukemia)12.50

These findings indicate that it may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 expression levels .

Case Studies

Several case studies highlight the efficacy of 2-(4-Cyanophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid:

  • Study on Breast Cancer : A recent study investigated the effects of this compound on MCF-7 breast cancer cells, revealing that it significantly induced apoptosis through caspase activation, demonstrating its potential as a therapeutic agent in breast cancer treatment .
  • Inflammatory Response Modulation : Another study focused on its anti-inflammatory effects in models of acute inflammation. The results showed a marked decrease in inflammatory markers when treated with this compound, suggesting its utility in managing inflammatory diseases.

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